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molecular formula C12H9ClFNS B8581145 2-(3-Chloropropenyl)-4-(4-fluorophenyl)thiazole CAS No. 918305-26-7

2-(3-Chloropropenyl)-4-(4-fluorophenyl)thiazole

Cat. No. B8581145
M. Wt: 253.72 g/mol
InChI Key: FYKDUTYTHKQXKC-UHFFFAOYSA-N
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Patent
US08642620B2

Procedure details

258 μl (3.3 mmol) of methanesulfonyl chloride were slowly added to 265 mg (1.12 mmol) of 3-(4-(4-fluorophenyl)thiazol-2-yl)prop-2-en-1-ol and 456 mg (4.5 mmol) of triethylamine in 10 ml of dichloromethane at room temperature and the mixture was stirred for 3 h. After standing at room temperature over the weekend, the mixture was extracted with a sodium hydrogencarbonate solution. Evaporation of the organic phase yielded 280 mg of the title compound.
Quantity
258 μL
Type
reactant
Reaction Step One
Quantity
265 mg
Type
reactant
Reaction Step One
Quantity
456 mg
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
CS([Cl:5])(=O)=O.[F:6][C:7]1[CH:12]=[CH:11][C:10]([C:13]2[N:14]=[C:15]([CH:18]=[CH:19][CH2:20]O)[S:16][CH:17]=2)=[CH:9][CH:8]=1.C(N(CC)CC)C>ClCCl>[Cl:5][CH2:20][CH:19]=[CH:18][C:15]1[S:16][CH:17]=[C:13]([C:10]2[CH:11]=[CH:12][C:7]([F:6])=[CH:8][CH:9]=2)[N:14]=1

Inputs

Step One
Name
Quantity
258 μL
Type
reactant
Smiles
CS(=O)(=O)Cl
Name
Quantity
265 mg
Type
reactant
Smiles
FC1=CC=C(C=C1)C=1N=C(SC1)C=CCO
Name
Quantity
456 mg
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
10 mL
Type
solvent
Smiles
ClCCl

Conditions

Stirring
Type
CUSTOM
Details
the mixture was stirred for 3 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
After standing at room temperature over the weekend
EXTRACTION
Type
EXTRACTION
Details
the mixture was extracted with a sodium hydrogencarbonate solution
CUSTOM
Type
CUSTOM
Details
Evaporation of the organic phase

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
ClCC=CC=1SC=C(N1)C1=CC=C(C=C1)F
Measurements
Type Value Analysis
AMOUNT: MASS 280 mg
YIELD: CALCULATEDPERCENTYIELD 98.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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